molecular formula C11H15ClN4 B8059049 4-(Piperazin-1-yl)-1H-indazole hydrochloride

4-(Piperazin-1-yl)-1H-indazole hydrochloride

Cat. No.: B8059049
M. Wt: 238.72 g/mol
InChI Key: XJLWMLIJTOSPHZ-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)-1H-indazole hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a piperazine ring attached to an indazole moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-yl)-1H-indazole hydrochloride typically involves the reaction of piperazine with indazole derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where piperazine acts as the nucleophile and reacts with an appropriate indazole derivative in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperazin-1-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different groups can replace the hydrogen atoms on the piperazine or indazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, 4-(Piperazin-1-yl)-1H-indazole hydrochloride is used to study the interactions between small molecules and biological targets. It can be used to develop new drugs or to understand the mechanisms of existing drugs.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(Piperazin-1-yl)-1H-indazole hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include binding to specific sites on the target molecules, altering their activity.

Comparison with Similar Compounds

  • 4-(Piperazin-1-yl)aniline: This compound is structurally similar but lacks the indazole ring, making it less complex.

  • 2- [4- (2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: Another related compound with different functional groups.

Uniqueness: 4-(Piperazin-1-yl)-1H-indazole hydrochloride is unique due to its combination of the piperazine and indazole rings, which provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-piperazin-1-yl-1H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-2-10-9(8-13-14-10)11(3-1)15-6-4-12-5-7-15;/h1-3,8,12H,4-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLWMLIJTOSPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=NN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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